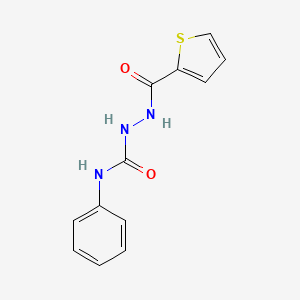

1-苯基-3-(噻吩-2-羰基氨基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-Phenyl-3-(thiophene-2-carbonylamino)urea” is a compound that belongs to the class of thiophene derivatives . Thiophene derivatives have been gaining attention due to their potential biological activities and are used by medicinal chemists to develop advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Chemical Reactions Analysis

Thiophene derivatives participate in various chemical reactions. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

科学研究应用

结构和化学反应性

研究探索了相关化合物的结构方面和化学反应性,突出了脲衍生物在合成化学中的重要性。例如,对氨基甲酰化苯基氨基吡啶的研究揭示了亲核反应的见解,通过光谱技术支持结构分配 (Mørkved, 1986)。此类基础工作强调了苯基和噻吩取代脲的反应性,这可以用来设计具有特定化学性质的新型化合物。

光催化应用

如张和王(2013 年)所证实的那样,苯脲与碳氮化物光催化剂的结合改变了石墨碳氮化物的光学和电子性质,增强了其对析氢的光催化活性 (张和王,2013 年)。这种应用在可再生能源领域尤为重要,在该领域中,高效且稳定的光催化剂对于可持续的氢气生产至关重要。

阴离子传感和检测

对脲功能化聚合物的研究说明了它们在阴离子传感中的潜力,展示了此类材料在阴离子结合后发生比色响应的能力。例如,带有脲基团的聚(苯乙炔)表现出正变构结合模式,能够通过颜色变化检测各种阴离子,这对环境监测和化学传感应用具有影响 (Sakai 等人,2010 年)。

植物生物学和细胞分裂素活性

脲衍生物在植物生物学中也发挥作用,作为细胞分裂素模拟物来调节植物的生长和发育。脲衍生物(例如 N-苯基-N'-(2-氯-4-吡啶基)脲)的研究突出了它们的细胞分裂素样活性,其可以超过传统的腺嘌呤化合物。这一研究领域为开发新的农业化学品以提高作物产量和管理植物生长提供了宝贵的见解 (Ricci 和 Bertoletti,2009 年)。

作用机制

While the specific mechanism of action for “1-Phenyl-3-(thiophene-2-carbonylamino)urea” is not mentioned in the search results, it’s worth noting that many thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

安全和危害

未来方向

The future directions for “1-Phenyl-3-(thiophene-2-carbonylamino)urea” and related compounds involve further exploration of their potential biological activities. For instance, a series of benzo[b]thiophene-diaryl urea derivatives were synthesized and evaluated for their potential anticancer effect . Compound 17d demonstrated the highest activity and can be considered as a promising scaffold for further optimization towards the development of new anticancer agents .

属性

IUPAC Name |

1-phenyl-3-(thiophene-2-carbonylamino)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c16-11(10-7-4-8-18-10)14-15-12(17)13-9-5-2-1-3-6-9/h1-8H,(H,14,16)(H2,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPVACPJTROCHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2997347.png)

![N-(4-bromophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2997350.png)

![3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2997353.png)

![N~4~-(4-chlorophenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2997359.png)

![(E)-N-[4-Methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2997362.png)

![Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2997367.png)